

Synthesis and Characterization of 4'-Benzylxyphenyl Acetylene: A Technical Guide

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Compound of Interest

Compound Name: *4'-Benzylxyphenyl acetylene*

Cat. No.: B1270420

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **4'-Benzylxyphenyl acetylene**, a valuable building block in medicinal chemistry and materials science. This document outlines a detailed synthetic protocol based on the Sonogashira coupling reaction, along with expected analytical data for the thorough characterization of the final compound.

Core Data Summary

The following tables summarize the key quantitative data for **4'-Benzylxyphenyl acetylene**.

Table 1: Physical and Chemical Properties

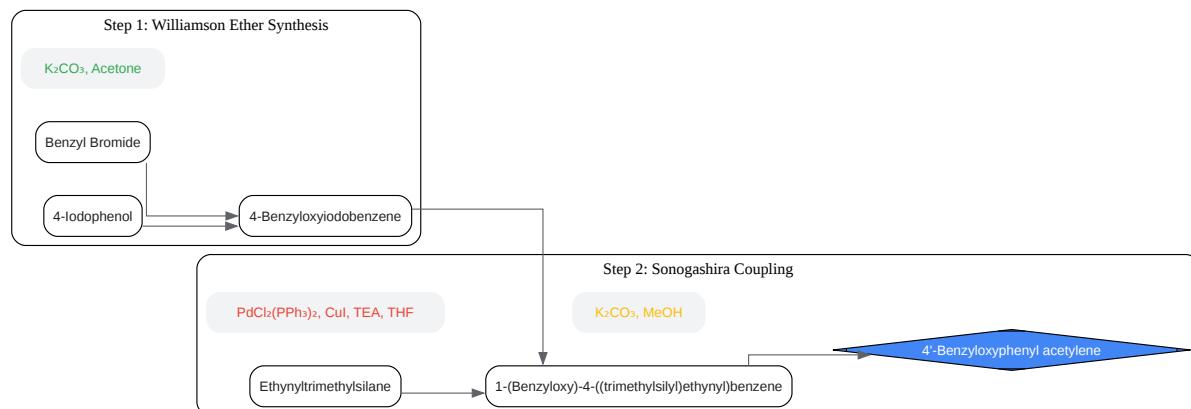
Property	Value
CAS Number	84284-70-8
Molecular Formula	C ₁₅ H ₁₂ O
Molecular Weight	208.26 g/mol
Appearance	Off-white to light yellow solid
Purity	≥98%
Storage	4°C, stored under nitrogen

Table 2: Predicted Spectroscopic Data

Technique	Data
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 7.45-7.30 (m, 5H, Ar-H of Benzyl), 7.40 (d, J=8.8 Hz, 2H, Ar-H), 6.95 (d, J=8.8 Hz, 2H, Ar-H), 5.10 (s, 2H, OCH ₂), 3.05 (s, 1H, C≡CH)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm): 159.0, 136.5, 133.5, 128.6, 128.0, 127.5, 115.5, 115.0, 83.0, 77.0, 70.5
IR (KBr)	ν (cm ⁻¹): ~3300 (C≡C-H stretch), 3030 (Ar C-H stretch), 2110 (C≡C stretch), 1605, 1510 (C=C stretch), 1240 (C-O stretch)
Mass Spectrometry (EI)	m/z: 208 [M] ⁺ , 91 [C ₇ H ₇] ⁺

Synthesis Pathway

The synthesis of **4'-Benzyoxyphenyl acetylene** is most effectively achieved via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. A plausible two-step synthetic route starts from the readily available 4-iodophenol.



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Caption: Synthetic pathway for **4'-Benzylxyphenyl acetylene**.

Experimental Protocols

Step 1: Synthesis of 4-Benzylxyiodobenzene

This procedure details the Williamson ether synthesis to protect the hydroxyl group of 4-iodophenol.

Materials:

- 4-Iodophenol (1.0 eq)
- Benzyl bromide (1.1 eq)

- Potassium carbonate (K_2CO_3) (2.0 eq)
- Acetone (anhydrous)
- Ethyl acetate
- Water
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- To a solution of 4-iodophenol in anhydrous acetone, add potassium carbonate.
- Add benzyl bromide dropwise to the stirred suspension.
- Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin-Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
- Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate to yield crude 4-benzyloxyiodobenzene, which can be used in the next step without further purification if TLC shows a clean conversion.

Step 2: Synthesis of 4'-Benzylxyphenyl acetylene

This protocol describes the Sonogashira coupling of 4-benzyloxyiodobenzene with a protected acetylene source, followed by deprotection.

Materials:

- 4-Benzyloxyiodobenzene (1.0 eq)

- Ethynyltrimethylsilane (1.2 eq)
- Dichlorobis(triphenylphosphine)palladium(II) $[\text{PdCl}_2(\text{PPh}_3)_2]$ (0.03 eq)
- Copper(I) iodide (CuI) (0.05 eq)
- Triethylamine (TEA) (3.0 eq)
- Tetrahydrofuran (THF), anhydrous
- Potassium carbonate (K_2CO_3)
- Methanol (MeOH)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl)
- Silica gel for column chromatography

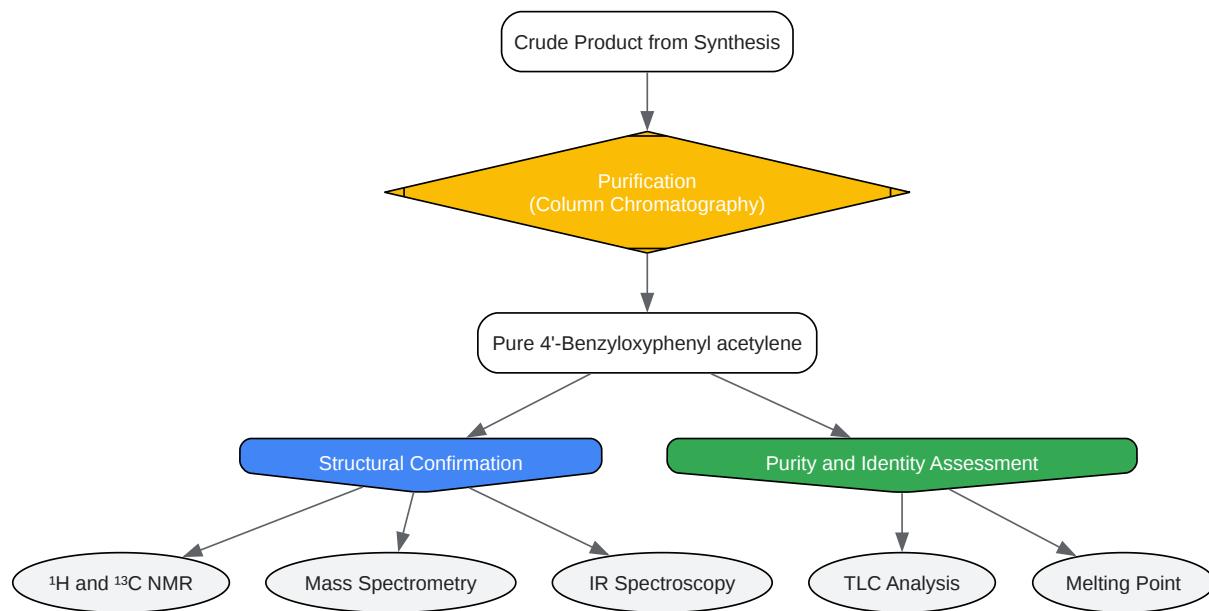
Procedure:

- To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-benzyloxyiodobenzene, $\text{PdCl}_2(\text{PPh}_3)_2$, and CuI .
- Add anhydrous THF and triethylamine via syringe.
- Add ethynyltrimethylsilane dropwise to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 3-12 hours.
- Upon completion, dilute the mixture with diethyl ether and wash with a saturated aqueous solution of NH_4Cl and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude intermediate, 1-(benzyloxy)-4-((trimethylsilyl)ethynyl)benzene, by flash column chromatography on silica gel.
- Dissolve the purified intermediate in methanol and add potassium carbonate.
- Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
- Remove the methanol under reduced pressure, add water to the residue, and extract with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the final product, **4'-Benzylloxyphenyl acetylene**.

Characterization Workflow

A systematic approach is essential for the unambiguous characterization of the synthesized **4'-Benzylloxyphenyl acetylene**.

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Caption: Workflow for the characterization of **4'-Benzylxyphenyl acetylene**.

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